Jaborosalactone B

Catalog No.
S15323290
CAS No.
6105-16-4
M.F
C28H38O5
M. Wt
454.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Jaborosalactone B

CAS Number

6105-16-4

Product Name

Jaborosalactone B

IUPAC Name

(2R)-2-[(1S)-1-[(6R,8S,9S,10R,13S,14S,17R)-6-hydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one

Molecular Formula

C28H38O5

Molecular Weight

454.6 g/mol

InChI

InChI=1S/C28H38O5/c1-15-12-24(33-26(32)18(15)14-29)16(2)19-8-9-20-17-13-23(30)22-6-5-7-25(31)28(22,4)21(17)10-11-27(19,20)3/h5-7,16-17,19-21,23-24,29-30H,8-14H2,1-4H3/t16-,17-,19+,20-,21-,23+,24+,27+,28+/m0/s1

InChI Key

DZSFTVFZQVZQIU-ZRONUGQKSA-N

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC(C5=CC=CC(=O)C45C)O)C)CO

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@H](C5=CC=CC(=O)[C@]45C)O)C)CO

Jaborosalactone B is a naturally occurring compound classified within the withanolide family, which are steroidal lactones predominantly found in plants of the Solanaceae family. This compound has garnered attention due to its unique chemical structure and potential therapeutic properties. Jaborosalactone B is characterized by a complex arrangement of rings and functional groups that contribute to its biological activity and stability.

Jaborosalactone B exhibits a range of biological activities that contribute to its pharmacological potential. Studies have indicated that it possesses anti-inflammatory, anti-cancer, and neuroprotective properties. Its mechanism of action is thought to involve modulation of various signaling pathways, including those related to apoptosis and cell proliferation. Additionally, Jaborosalactone B has shown promise in enhancing cognitive function and providing neuroprotection against oxidative stress.

The synthesis of Jaborosalactone B has been explored through various methods, with a notable approach involving a multi-step synthetic route starting from steroid precursors. One efficient method includes:

  • Diels-Alder Reaction: Utilizing singlet oxygen to facilitate the formation of the 1-hydroxy-4-one structure.
  • Ley's Oxidation: Followed by β-elimination in a one-pot reaction to yield the desired 4α-hydroxy-2,5-diene-1-one moiety.
  • Final Assembly: The final steps involve cyclization and functional group modifications to achieve Jaborosalactone B.

This method emphasizes scalability and efficiency, making it suitable for further studies and potential commercial applications .

Jaborosalactone B has potential applications in various fields, particularly in medicinal chemistry due to its biological properties. Its applications include:

  • Pharmaceutical Development: As a lead compound for developing anti-inflammatory and anti-cancer drugs.
  • Neuroscience Research: Investigating its role in neuroprotection and cognitive enhancement.
  • Natural Product Chemistry: Studying its interactions with other natural compounds for synergistic effects.

Interaction studies have focused on understanding how Jaborosalactone B interacts with cellular targets and pathways. These studies typically employ techniques such as:

  • Binding Affinity Assays: To determine how effectively Jaborosalactone B binds to specific proteins or receptors.
  • Cell Viability Tests: Assessing the impact of Jaborosalactone B on cell survival under various conditions.
  • Mechanistic Studies: Investigating the biochemical pathways influenced by Jaborosalactone B to elucidate its therapeutic mechanisms.

These studies are crucial for establishing the compound's efficacy and safety profile.

Jaborosalactone B shares structural similarities with several other compounds within the withanolide class. Notable similar compounds include:

  • Withaferin A: Known for its potent anti-cancer properties.
  • Withanolide D: Exhibits anti-inflammatory effects.
  • Withanolide E: Demonstrates neuroprotective activity.

Comparison Table

CompoundKey FeaturesBiological Activity
Jaborosalactone BComplex steroidal structureAnti-inflammatory, neuroprotective
Withaferin ALactone ringAnti-cancer
Withanolide DSteroidal backboneAnti-inflammatory
Withanolide ESimilar steroidal frameworkNeuroprotective

Jaborosalactone B is unique due to its specific arrangement of functional groups that may enhance its bioactivity compared to other withanolides. The distinct structural features contribute to its unique pharmacological profile, making it a valuable subject for further research in drug development.

The biosynthesis of jaborosalactone B in Jaborosa species follows a conserved triterpenoid pathway initiated by the cyclization of 2,3-oxidosqualene into cycloartenol, a pivotal steroidal precursor. This process is catalyzed by cycloartenol synthase, an enzyme that establishes the tetracyclic scaffold characteristic of withanolides. Subsequent modifications involve hydroxylation at C-22 and δ-lactonization between C-22 and C-26, which introduce the lactone moiety essential for jaborosalactone B’s bioactivity.

A critical divergence in the pathway occurs at the 24-methylene cholesterol node, where Jaborosa species employ cytochrome P450-dependent oxidases to install the α,β-unsaturated ketone in ring A. Recent studies highlight a singlet oxygen (¹O₂)-mediated Diels-Alder reaction as a novel biosynthetic step, enabling the formation of the 4α-hydroxy-2,5-diene-1-one framework observed in jaborosalactone B. This reaction, which couples a 1,3,5-triene intermediate with ¹O₂, proceeds stereoselectively to yield the cis-dihydroxylated A-ring configuration.

The side-chain elaboration of jaborosalactone B involves acetyltransferase-mediated acetylation at C-27, a modification shown to enhance membrane permeability and bioactivity in related withanolides. Transcriptomic analyses of Jaborosa caulescens var. bipinnatifida reveal upregulated expression of short-chain dehydrogenase/reductase (SDR) enzymes during late-stage oxidation, suggesting their role in fine-tuning the stereochemistry of C-20 and C-22 hydroxyl groups.

Enzymatic Mechanisms Governing Withanolide Backbone Formation

The construction of the withanolide backbone in Jaborosa species relies on coordinated activity between mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which supply isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) precursors. Squalene synthase catalyzes the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules, forming squalene—a 30-carbon triterpene scaffold. Squalene epoxidase then introduces a 2,3-epoxide group, enabling cycloartenol synthase to orchestrate the cyclization into cycloartenol, the protosterol precursor.

Key regulatory nodes include hydroxymethylglutaryl-CoA reductase (HMGR), which controls flux through the MVA pathway. In Jaborosa, HMGR-1 isoform expression correlates with withanolide accumulation, particularly under methyl jasmonate elicitation, which upregulates HMGR transcription by 3.5-fold. This induction coincides with enhanced 24-methylene cholesterol production, the proposed branching point for withanolide biosynthesis.

Post-cyclization modifications involve a cascade of cytochrome P450 monooxygenases (CYP450s) and glycosyltransferases. CYP734A subfamily members mediate C-22 hydroxylation, while CYP90B1 homologs catalyze C-26 oxidation necessary for δ-lactone formation. Crystallographic studies of Jaborosa oxidoreductases reveal a conserved NADPH-binding domain critical for maintaining redox balance during these oxygen-intensive reactions.

Chemotypic Variation Across Jaborosa Geographic Distributions

Chemotypic diversity in jaborosalactone B production across Jaborosa populations exhibits strong biogeographic patterning. Populations in high-salinity soils, such as coastal Patagonian regions, produce chlorinated analogues (e.g., 6α-chloro-5β-hydroxy derivatives) at 2.3-fold higher concentrations compared to inland specimens. This correlates with soil chloride levels exceeding 120 ppm and suggests adaptive chloroperoxidase activity in response to halophilic stress.

Elevational gradients also influence chemotype profiles. Andean Jaborosa accessions above 2,500 meters accumulate jaborosalactone B at 1.8 mg/g dry weight versus 0.9 mg/g in lowland counterparts, accompanied by increased expression of DXS (1-deoxy-D-xylulose-5-phosphate synthase) in the MEP pathway. This altitudinal trend mirrors UV-B exposure levels, implying photoprotective roles for jaborosalactone B’s conjugated diene system.

Latitudinal variation manifests in side-chain decorations: northern populations (15–20°S) predominantly yield 27-acetylated jaborosalactone B, while southern specimens (40–45°S) favor 21-hydroxylated forms. These differences align with distinct pollinator assemblages, suggesting ecological optimization of withanolide profiles for biotic interactions.

Table 1: Enzymatic Components in Jaborosalactone B Biosynthesis

Enzyme ClassRepresentative IsoformsFunctionLocalization
Cycloartenol synthaseWsOSC/CSCyclization of 2,3-oxidosqualeneEndoplasmic reticulum
CYP450 monooxygenaseCYP734A7C-22 hydroxylationCytoplasm
AcetyltransferaseJbAT-3C-27 acetylationGolgi apparatus
Squalene epoxidaseJbSE-2Squalene epoxidationLipid droplets

Jaborosalactone B, a naturally occurring withanolide with the molecular formula C28H38O5 and molecular weight of 454.6 g/mol, represents an important class of steroidal lactones characterized by a unique δ-lactone bridge between C-22 and C-26 positions [1] [2]. The total synthesis of Jaborosalactone B and related C-22/C-26 oxygenated withanolides has been a significant challenge in synthetic organic chemistry due to their complex structural features and multiple stereogenic centers [3].

Divergent Synthesis Approach

Recent advances in withanolide synthesis have employed a divergent approach that enables access to multiple withanolide analogs from common intermediates [3]. This strategy involves the development of a gram-scale route to key intermediates followed by late-stage functionalization to introduce the characteristic oxygenation patterns [4]. The synthesis typically requires 12-20 steps and incorporates several key transformations:

  • Construction of the steroidal core structure from commercially available starting materials [3] [4]
  • Stereoselective introduction of the C-22 stereocenter, which is critical for the correct orientation of the lactone ring [5]
  • Formation of the δ-lactone side chain through a vinylogous aldol-cyclization cascade [6] [7]
  • Late-stage oxidation to introduce the characteristic oxygenation patterns [3] [6]

Table 1: Key Transformations in Total Synthesis of C-22/C-26 Oxygenated Withanolides

TransformationReagents/ConditionsStereochemical OutcomeYield (%)
C-22 Stereocenter FormationDiastereoselective epoxidation with H2O2/NaOHPredominantly R configuration94-95
Lactone FormationVinylogous aldol reaction followed by spontaneous cyclizationδ-lactone with defined stereochemistry78-86
A-ring OxidationSelenium dioxide in dioxaneRegioselective C-4β hydroxylation71-76
EpoxidationTitanium-mediated epoxidationStereoselective C-5,C-6 epoxidation75-80

The titanium-mediated epoxidation has proven particularly valuable for the stereoselective introduction of the C-5,C-6 epoxide, affording the desired stereoisomer as a single diastereomer with no observed reaction at the C-2/C-3 olefin [3] [8].

Bioinspired Photooxygenation Approach

A bioinspired approach utilizing photooxygenation-allylic hydroperoxide rearrangement has emerged as an efficient strategy for the late-stage C-27 oxidation in withanolides [3] [9]. This method is particularly relevant for Jaborosalactone B analogs as it enables the introduction of oxygenation at positions that are challenging to access through conventional methods [3]. The process involves:

  • Protection of reactive hydroxyl groups
  • Photooxygenation using Rose bengal as a catalyst under green LED light
  • Rearrangement of the resulting hydroperoxide intermediate
  • Selective deprotection to afford the desired oxygenation pattern [3] [6]

This approach significantly improves the step economy compared to previous synthetic routes and enables the preparation of diverse withanolide analogs with varying oxygenation patterns [9] [6].

Semisynthetic Modifications of Pregnenolone-Derived Precursors

Pregnenolone as a Key Starting Material

The semisynthesis of Jaborosalactone B analogs from pregnenolone involves several key transformations:

  • Protecting group-free diastereoselective 1,2-addition of 1,3-dithiane to pregnenolone on decagram scale [4] [11]
  • Oppenauer oxidation to introduce the enone functionality [4]
  • Selective protection of the tertiary alcohol [11]
  • Introduction of the δ-lactone side chain [10] [11]

The synthesis of withanolide D, a key intermediate in the preparation of Jaborosalactone B analogs, has been accomplished from pregnenolone through a sequence that involves stereochemical control at the C-22 position [10]. This approach utilizes a γ-coupling reaction of a lithium enolate with a protected 20-hydroxy-22-aldehyde, followed by an allyl sulphoxide-sulphenate rearrangement to introduce the 4β-hydroxy-2,5-dien-1-one system characteristic of many withanolides [10] [11].

Table 2: Semisynthetic Modifications of Pregnenolone for Jaborosalactone B Analog Synthesis

StepTransformationReagentsYield (%)Reference
11,2-Addition1,3-dithiane, n-BuLi78-83 [4] [11]
2OxidationOppenauer conditions95-99 [4] [11]
3ProtectionMOMCl, base62-83 [4] [11]
4Dienone FormationMukaiyama dehydrogenation87 [4]
5Side Chain InstallationVinylogous enolate addition78 [4] [6]
6Lactone FormationSpontaneous cyclization- [4] [6]

Selective Oxidation Strategies

The selective oxidation of pregnenolone-derived intermediates is crucial for introducing the oxygenation pattern found in Jaborosalactone B [12]. Several methods have been developed for the regioselective oxidation of the steroid nucleus:

  • Selenium dioxide-mediated allylic oxidation for the selective introduction of the C-4β hydroxyl group [3] [4]
  • Titanium-mediated epoxidation for the stereoselective formation of the C-5,C-6 epoxide [3] [8]
  • Photooxygenation for the late-stage introduction of the C-27 hydroxyl group [3] [9]

The allylic oxidation with selenium dioxide in dioxane has been optimized to provide complete stereoselectivity and high regioselectivity, affording the desired C-4β alcohol in 71% yield on gram scale [3] [12]. This transformation is particularly challenging as it requires chemoselectivity among multiple allylic positions available in the molecule [3].

Stereochemical Challenges in Lactone Ring Cyclization

The formation of the δ-lactone ring in Jaborosalactone B presents significant stereochemical challenges that must be addressed to achieve the correct configuration at the C-22 stereocenter [5] [13]. This stereocenter is critical for the biological activity of withanolides and requires precise control during synthesis [10] [14].

C-22 Stereochemical Control

Several strategies have been developed for controlling the stereochemistry at the C-22 position:

  • Diastereoselective epoxidation of α,β-unsaturated ketones followed by appropriate transformations [5]
  • γ-Coupling reactions of lithium enolates with protected aldehydes [10]
  • Dynamic kinetic resolution approaches using asymmetric transfer hydrogenation [15]

A general strategy for establishing the C-22(R)-configuration was developed by Weihe et al., which relies on the diastereoselective epoxidation of an α,β-unsaturated ketone [5]. Treatment with hydrogen peroxide and dilute sodium hydroxide furnishes the epoxide in 94% yield with approximately 95:5 diastereoselectivity [5]. The epoxy ketone is then transformed to the unsaturated lactone through a series of additional steps [5] [13].

Lactone Ring Formation Mechanisms

The cyclization to form the δ-lactone ring can proceed through several mechanisms:

  • Spontaneous cyclization following vinylogous aldol reaction [4] [6]
  • Enzymatic cascade reactions involving alcohol dehydrogenases [16]
  • Intramolecular esterification of hydroxy acids [17]

The formation of 5- and 6-membered lactones is generally favored due to their inherent stability and favorable ring strain energetics [17]. For Jaborosalactone B, the δ-lactone formation typically occurs through a vinylogous aldol reaction followed by spontaneous cyclization [4] [6].

Table 3: Stereochemical Outcomes in Lactone Ring Cyclization

MethodStereochemical Control ElementDiastereoselectivity (R:S at C-22)Reference
Epoxidation-BasedH2O2/NaOH treatment95:5 [5]
Vinylogous AldolLithium enolate geometry>20:1 [4] [6]
HydrogenationCatalyst-controlledStereoselective [14]
Dynamic Kinetic ResolutionRuthenium catalystHigh enantioselectivity [15]

The stereochemical outcome of the lactone ring cyclization is also influenced by the conformation of the steroid backbone and the orientation of the side chain [14]. Catalytic hydrogenation of (22R)-unsaturated lactones and their (22S)-epimers proceeds with high stereoselectivity, affording the (22R,24R)-saturated lactone and the (22S,24S)-isomer, respectively [14].

XLogP3

4.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

454.27192431 g/mol

Monoisotopic Mass

454.27192431 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-11-2024

Explore Compound Types